molecular formula C23H21N3O2 B3356245 Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate CAS No. 655238-66-7

Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate

Cat. No.: B3356245
CAS No.: 655238-66-7
M. Wt: 371.4 g/mol
InChI Key: RKFFUSVJWDLAMT-UHFFFAOYSA-N
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Description

Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate typically involves the following steps:

    Formation of Acridine Derivative: The initial step involves the synthesis of the acridine moiety.

    Amination and Carbamate Formation: The acridine derivative is then subjected to amination to introduce the amino group at the 9-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the inhibition of these critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable carbamate esters and its enhanced DNA intercalating ability make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl N-[3-(acridin-9-ylamino)-5-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-13-15(2)12-16(14-17)24-22-18-8-4-6-10-20(18)26-21-11-7-5-9-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFFUSVJWDLAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30798443
Record name Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655238-66-7
Record name Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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